21-Dehydro Dexamethasone 17-Propionate
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Overview
Description
21-Dehydro Dexamethasone 17-Propionate is a metabolite of Desoxymetasone, an anti-inflammatory agent. It is a synthetic glucocorticoid with a molecular formula of C25H31FO6 and a molecular weight of 446.51 g/mol. This compound is known for its potent anti-inflammatory properties and is used in various pharmaceutical applications.
Preparation Methods
The synthesis of 21-Dehydro Dexamethasone 17-Propionate involves several steps. One common method starts with the intermediate 21-acetic ester. The substrate is dissolved in methanol containing 0-10% chloroform and stirred with an alkaline catalyst to hydrolyze the ester. The reaction mixture is then neutralized with acetic acid, concentrated, cooled, and filtered to obtain the product . Industrial production methods often involve cGMP synthesis workshops with cleanroom standards ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
21-Dehydro Dexamethasone 17-Propionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
21-Dehydro Dexamethasone 17-Propionate has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it is studied for its anti-inflammatory and immunosuppressive properties. In medicine, it is used in the development of drug delivery systems for enhancing bone formation and treating inflammatory conditions . In industry, it is used in the production of high-quality reference materials for pharmaceutical testing .
Mechanism of Action
The mechanism of action of 21-Dehydro Dexamethasone 17-Propionate involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways, ultimately leading to its anti-inflammatory and immunosuppressive actions .
Comparison with Similar Compounds
21-Dehydro Dexamethasone 17-Propionate is similar to other glucocorticoids like Dexamethasone, Prednisone, and Prednisolone. it is unique due to its specific structural modifications, such as the presence of a propionate group at the 17th position and the absence of a hydroxyl group at the 21st position. These modifications contribute to its distinct pharmacological properties and make it a valuable compound for various applications. Similar compounds include Desoxymetasone, Betamethasone, and Fludrocortisone .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,13-14,17-19,29H,5-7,10,12H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRNQKHSKWGFQ-OCUNRLNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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